molecular formula C19H17N3O2S B2484132 2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole CAS No. 1235221-96-1

2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Cat. No.: B2484132
CAS No.: 1235221-96-1
M. Wt: 351.42
InChI Key: QJLOYGQREGMYGA-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde, an amine, and a nitrile under acidic or basic conditions.

    Introduction of the allylthio group: This step involves the nucleophilic substitution of an appropriate allyl halide with a thiol group.

    Nitration of the phenyl ring: The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of the o-tolyl group: This can be achieved through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(allylthio)-5-(3-nitrophenyl)-1H-imidazole
  • 2-(methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole
  • 2-(allylthio)-5-(4-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Uniqueness

2-(allylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allylthio group, nitrophenyl group, and o-tolyl group in the imidazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-methylphenyl)-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-11-25-19-20-13-18(15-8-6-9-16(12-15)22(23)24)21(19)17-10-5-4-7-14(17)2/h3-10,12-13H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLOYGQREGMYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC=C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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